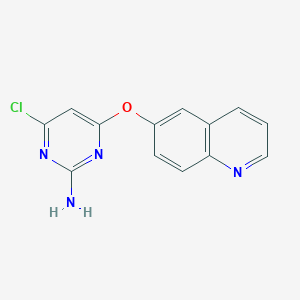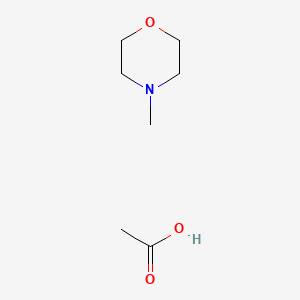![molecular formula C9H11ClO2S B8465688 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane](/img/structure/B8465688.png)
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane
概要
説明
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane is a heterocyclic compound that contains both a thiophene ring and a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis . The presence of a chloromethyl group on the thiophene ring and a dioxolane ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .
化学反応の分析
Types of Reactions
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, which can modify its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . Reaction conditions typically involve the use of solvents like dichloromethane, acetonitrile, and ethanol, and may require specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers . Oxidation of the thiophene ring can produce sulfoxides or sulfones .
科学的研究の応用
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives and dioxolane-containing molecules. Examples include:
2-Chloro-5-(chloromethyl)thiophene: A related thiophene derivative with similar reactivity.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative used in organic synthesis.
Uniqueness
The uniqueness of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane lies in its combination of a thiophene ring with a dioxolane ring and a chloromethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it useful for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC名 |
2-[5-(chloromethyl)thiophen-2-yl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO2S/c1-9(11-4-5-12-9)8-3-2-7(6-10)13-8/h2-3H,4-6H2,1H3 |
InChIキー |
KHMVWIBXPUJAIA-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2=CC=C(S2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (1S,5S,6R)-7-acetyl-5-((tert-butoxycarbonyl)amino)-7-azabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B8465612.png)
![4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B8465613.png)


![Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate](/img/structure/B8465663.png)
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8465669.png)
![1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8465673.png)







